Ethyl 2-amino-5-(dimethylamino)-4-fluorobenzoate
Description
Ethyl 2-amino-5-(dimethylamino)-4-fluorobenzoate is a multifunctional aromatic ester characterized by a benzoyl backbone substituted with amino, dimethylamino, and fluoro groups at positions 2, 5, and 4, respectively. This compound’s structure confers unique electronic and steric properties, making it relevant in pharmaceutical and polymer chemistry.
Properties
Molecular Formula |
C11H15FN2O2 |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
ethyl 2-amino-5-(dimethylamino)-4-fluorobenzoate |
InChI |
InChI=1S/C11H15FN2O2/c1-4-16-11(15)7-5-10(14(2)3)8(12)6-9(7)13/h5-6H,4,13H2,1-3H3 |
InChI Key |
LSCWSNWQPXAPAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)F)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-(dimethylamino)-4-fluorobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-(dimethylamino)-4-fluorobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-(dimethylamino)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Ethyl 2-amino-5-(dimethylamino)-4-fluorobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-(dimethylamino)-4-fluorobenzoate involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Steric Influence: The absence of a methyl group (cf. 2-amino-4-fluoro-3-methylbenzoic acid) reduces steric hindrance, favoring reaction kinetics in coupling steps .
- Fluorine Positioning: The 4-fluoro substituent (vs. 5-fluoro in ethyl 2-amino-5-fluorobenzoate) may alter solubility and intermolecular interactions, as seen in analogs used in pesticide formulations .
Reactivity and Application-Specific Performance
- Resin Systems: Ethyl 4-(dimethylamino)benzoate demonstrates superior degree of conversion (DC) in resin cements compared to 2-(dimethylamino) ethyl methacrylate due to optimized electron donation from the para-substituted dimethylamino group . By analogy, the target compound’s 5-dimethylamino group may further enhance DC if positioned to stabilize radical intermediates.
Physical and Chemical Properties
- Solubility: Fluorine and amino groups increase polarity, improving solubility in polar aprotic solvents (e.g., THF, ethyl acetate) compared to non-fluorinated analogs .
- Thermal Stability: Dimethylamino groups may reduce thermal stability relative to methyl or methoxy substituents, as observed in triazine-based pesticides .
Research Findings and Implications
- Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate achieves a 15–20% higher DC in resin cements than 2-(dimethylamino) ethyl methacrylate, attributed to its planar aromatic structure and efficient electron transfer . This suggests that the target compound’s additional amino group could further modulate reactivity in photopolymerization.
- Synthetic Challenges : Instability of diamine intermediates (e.g., 4-substituted-5-fluorobenzene-1,2-diamine ) underscores the need for in-situ derivatization of the target compound to prevent degradation.
- Biological Activity : Structural analogs with trifluoromethyl or triazine groups (e.g., pesticide chemicals ) demonstrate that substituent position and electronegativity critically influence bioactivity, guiding the design of derivatives for specific applications.
Biological Activity
Ethyl 2-amino-5-(dimethylamino)-4-fluorobenzoate is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₁₁FNO₂
- Molecular Weight : 185.19 g/mol
- CAS Number : 391-93-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of amino and fluorine substituents on the benzene ring enhances its reactivity and binding affinity to various biological targets. The compound may exert its effects by inhibiting or activating certain enzymes or receptors, which leads to observable biological effects. Ongoing studies aim to fully elucidate these molecular interactions and their implications for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest. For instance, studies have indicated that the compound can significantly reduce the viability of cancer cells in vitro, particularly in melanoma and breast cancer models.
Study 1: Anticancer Efficacy
A study conducted on melanoma cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 15 µM after 48 hours of exposure, indicating a potent anticancer effect.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
Study 2: Antimicrobial Activity
In another study focusing on its antimicrobial properties, this compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 10 µg/mL for E. coli, indicating strong antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | >50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
